3-Butyl-2-thioxothiazolidin-4-one

説明

Overview of 3-Butyl-2-thioxothiazolidin-4-one within Heterocyclic Chemistry

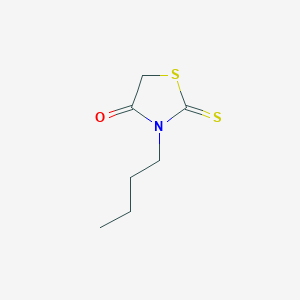

This compound, with the chemical formula C7H11NOS2, is a derivative of the rhodanine (B49660) (2-thioxo-4-thiazolidinone) family. uni.luresearchgate.net Its structure is characterized by a thiazolidinone ring with a butyl group attached to the nitrogen atom at position 3. uni.luevitachem.com This butyl substitution significantly influences the compound's lipophilicity, a key factor in its chemical and biological interactions. evitachem.com The presence of the thione group at position 2 and the carbonyl group at position 4 are critical features that contribute to the scaffold's reactivity and potential for further chemical modification. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H11NOS2 |

| Monoisotopic Mass | 189.02821 Da |

| XlogP (predicted) | 2.1 |

| InChIKey | UTUUGODMVOQPEQ-UHFFFAOYSA-N |

| Data sourced from PubChem CID 88926 uni.lu |

Historical Context and Evolution of Thioxothiazolidinone Research

Research into thiazolidinone-based structures dates back to the mid-19th century, evolving alongside the foundational theories of molecular structure. researchgate.net The synthesis of the core thiazolidin-4-one ring system and its derivatives, such as rhodanine, has been a subject of study for well over a century. researchgate.netresearchgate.net Early research focused on the fundamental synthesis and characterization of these heterocyclic compounds.

Over the decades, the focus of thioxothiazolidinone research has shifted and expanded significantly. Initial synthetic methodologies have been refined, with modern approaches including one-pot syntheses and the use of various catalysts to improve efficiency and yield. nih.govevitachem.com The exploration of the pharmacological potential of these compounds began to gain momentum in the mid-20th century and continues to be a major driving force in the field. ump.edu.pl This has led to the discovery of a broad spectrum of biological activities associated with the thioxothiazolidin-4-one scaffold, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.gov

Rationale for Focused Academic Investigation of this compound and its Analogs

The academic interest in this compound and its analogs is multifaceted. The thioxothiazolidin-4-one core is a versatile platform for the development of new molecules with potential therapeutic applications. mdpi.commdpi.com The ability to modify the scaffold at positions 2, 3, and 5 allows for the creation of large libraries of compounds for screening. mdpi.com

The butyl group at the N3 position of this compound is of particular interest as it can be systematically varied to explore structure-activity relationships (SAR). nih.gov By synthesizing analogs with different alkyl or aryl groups at this position, researchers can investigate how changes in lipophilicity and steric bulk affect the compound's biological and chemical properties. nih.govresearchgate.net

Furthermore, the exocyclic double bond that can be introduced at the C5 position of the ring is a key feature for generating molecular diversity and has been a focus of much research. ump.edu.plnih.gov The Knoevenagel condensation is a common reaction used to introduce substituents at this position, leading to a wide range of 5-ylidene derivatives with diverse pharmacological profiles. nih.govmdpi.com The investigation of this compound and its derivatives, therefore, provides valuable insights into the chemical space and potential applications of this important class of heterocyclic compounds. evitachem.comuni.lu

Structure

3D Structure

特性

IUPAC Name |

3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS2/c1-2-3-4-8-6(9)5-11-7(8)10/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUUGODMVOQPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175821 | |

| Record name | Rhodanine, 3-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21494-64-4 | |

| Record name | 3-Butyl-2-thio-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21494-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butyl-2-thio-4-thiazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021494644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC190633 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhodanine, 3-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butyl-2-thioxothiazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BUTYL-2-THIO-4-THIAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI41CBY895 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Butyl 2 Thioxothiazolidin 4 One and Its Derivatives

Established Synthetic Pathways for the Thioxothiazolidin-4-one Core

The synthesis of the 2-thioxothiazolidin-4-one core, also known as rhodanine (B49660), is a well-established area of organic chemistry. mdpi.com This heterocyclic moiety serves as a crucial building block for a wide array of derivatives with significant applications. sysrevpharm.orgresearchgate.net Two primary classical methods dominate the landscape of its synthesis: Knoevenagel condensation and cyclocondensation reactions.

Knoevenagel Condensation Approaches with Carbonyl Substrates

The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon bonds and is widely employed in the synthesis of 5-arylidene-2,4-thiazolidinediones and their thioxo-analogs. ijsrst.comresearchgate.net This reaction typically involves the condensation of an active methylene (B1212753) compound, such as 2,4-thiazolidinedione (B21345) or 2-thioxothiazolidin-4-one, with an aldehyde or ketone. ijsrst.comnih.gov

The reaction is versatile, accommodating a wide range of aromatic and heterocyclic aldehydes. nih.gov Various catalysts have been explored to facilitate this condensation, including bases like piperidine (B6355638) and pyridine, as well as solid acid catalysts like tungstic acid. ijsrst.comresearchgate.net The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield of the desired product. ijsrst.com For instance, the use of tungstic acid as a heterogeneous, reusable catalyst presents a more environmentally friendly approach compared to traditional base-catalyzed methods. ijsrst.com

The Knoevenagel condensation is a key step in producing precursors for various biologically active compounds. ijsrst.com The resulting 5-ene-4-thiazolidinones are valuable intermediates that can undergo further modifications. nih.gov

Cyclocondensation Reactions

Cyclocondensation reactions offer another fundamental route to the thioxothiazolidin-4-one core. These reactions typically involve the condensation of a thiourea (B124793) or thiosemicarbazide (B42300) derivative with a molecule containing two electrophilic centers, such as α-halocarboxylic acids or their esters. nih.govsemanticscholar.org

One common approach is the reaction of thiourea with chloroacetic acid. This method provides a direct route to the unsubstituted 2-imino-4-thiazolidinone, which can be a precursor to the 2-thioxo derivative. Modifications of this approach, such as using substituted thioureas, allow for the introduction of various substituents at the N-3 position. crimsonpublishers.com

Furthermore, three-component reactions involving an amine, carbon disulfide, and an α-haloacetate can also yield the thioxothiazolidin-4-one ring system. This one-pot approach is efficient and allows for the direct synthesis of N-substituted derivatives.

Targeted Synthesis of N-Substituted Thioxothiazolidin-4-ones (e.g., 3-Butyl Derivatives)

The synthesis of N-substituted thioxothiazolidin-4-ones, such as the target compound 3-Butyl-2-thioxothiazolidin-4-one, can be achieved through several strategic approaches. These methods either build the substituted ring system in a single step or introduce the substituent onto a pre-formed ring.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.gov For the synthesis of N-substituted thioxothiazolidin-4-ones, a three-component reaction is often employed. This typically involves an amine (in this case, butylamine), carbon disulfide, and an α-haloacetic acid derivative like ethyl chloroacetate.

The reaction proceeds through the initial formation of a dithiocarbamate (B8719985) from the amine and carbon disulfide. This intermediate then reacts with the α-haloacetate, followed by an intramolecular cyclization to yield the desired N-butyl-2-thioxothiazolidin-4-one. crimsonpublishers.com This one-pot approach is highly convergent and avoids the isolation of intermediates, making it an attractive and efficient synthetic route. researchgate.net

Another notable MCR involves the reaction of an aldehyde, an amine, and thioglycolic acid. researchgate.net This method is particularly useful for synthesizing 2,3-disubstituted thiazolidin-4-ones.

Functionalization of the Thioxothiazolidin-4-one Ring System at Reactive Positions (e.g., N-3)

An alternative and widely used strategy for synthesizing this compound is the direct N-alkylation of the parent 2-thioxothiazolidin-4-one (rhodanine). The nitrogen atom at the 3-position of the rhodanine ring is nucleophilic and can be readily alkylated using a suitable alkylating agent.

In this case, rhodanine is treated with a butyl halide, such as butyl bromide or butyl iodide, in the presence of a base. The base, typically a carbonate like potassium carbonate or an organic base like triethylamine, deprotonates the N-H of the rhodanine, generating an anion that then undergoes nucleophilic substitution with the butyl halide. The choice of solvent and reaction temperature can be optimized to ensure high yields and minimize side reactions. This method is straightforward and allows for the introduction of a wide variety of substituents at the N-3 position by simply changing the alkylating agent. nih.gov

Advanced Synthetic Techniques and Green Chemistry Protocols

In recent years, there has been a significant push towards developing more environmentally benign and sustainable synthetic methods. This has led to the exploration of advanced techniques and green chemistry protocols for the synthesis of thioxothiazolidin-4-one derivatives.

One such advancement is the use of deep eutectic solvents (DESs) as both the solvent and catalyst for Knoevenagel condensations. ingentaconnect.combenthamdirect.comresearchgate.net DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. ingentaconnect.combenthamdirect.com They are often biodegradable, have low toxicity, and can be recycled, making them an attractive alternative to volatile organic solvents. ingentaconnect.combenthamdirect.com Studies have shown that the Knoevenagel condensation of rhodanine with various aldehydes proceeds with good to excellent yields in DESs like choline (B1196258) chloride:acetamide without the need for an additional catalyst. ingentaconnect.combenthamdirect.com

Microwave-assisted organic synthesis (MAOS) is another advanced technique that has been successfully applied to the synthesis of thioxothiazolidin-4-one derivatives. nih.gov Microwave irradiation can significantly reduce reaction times, improve yields, and often leads to cleaner reactions with fewer side products compared to conventional heating methods. One-pot, two-step processes combining Knoevenagel condensation and N-alkylation under microwave irradiation have been developed for the rapid and efficient synthesis of 3-substituted 5-arylidenerhodanines. nih.gov

Solvent-free reaction conditions and the use of reusable heterogeneous catalysts are other green chemistry approaches being implemented. nih.gov For example, the use of L-Proline as a catalyst in water for the one-pot, multicomponent synthesis of 1,3-thiazolidin-4-ones represents a greener alternative to traditional methods. researchgate.net

These advanced techniques and green protocols not only offer environmental benefits but also often lead to more efficient and cost-effective synthetic routes for producing this compound and its derivatives.

Catalytic Approaches (e.g., Ethylenediamine Diacetate (EDDA)-catalyzed reactions)

Catalytic methods are pivotal in the synthesis of thiazolidin-4-one derivatives. Ethylenediamine diacetate (EDDA) has been identified as an effective catalyst for the Knoevenagel condensation, a key reaction in the formation of these compounds. mdpi.com This reaction involves the interaction of a 2-thioxothiazolidin-4-one with a ketone, such as 4-(tert-butyl)cyclohexanone, to produce 5-substituted derivatives. mdpi.com The use of a catalyst like EDDA facilitates the reaction, leading to good yields. mdpi.com Other catalytic systems, such as copper-catalyzed tandem annulation reactions, have also been employed for the efficient synthesis of related 2-iminothiazolidin-4-ones, highlighting the versatility of catalytic approaches in this field. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. This method has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of thiazolo[3,2-a]pyrimidine. clockss.org In a typical procedure, a mixture of a 2-aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) in acetic acid is subjected to microwave irradiation, leading to the formation of the desired product in a significantly reduced reaction time and often with improved yields compared to conventional heating methods. clockss.orgnih.gov This approach is noted for being an efficient, clean, and direct procedure that can be performed without a catalyst. clockss.org Thiosemicarbazone-based thiazole (B1198619) adducts have also been synthesized with high yields in short reaction times using a solvent-free, microwave-assisted approach. nih.gov

Solvent-Free Reaction Conditions

The development of solvent-free synthetic methods is a key area of green chemistry. For the synthesis of C-2,N-3 disubstituted thiazolidin-4-ones, an efficient, environmentally friendly, one-pot procedure has been developed that operates under solvent-, catalyst-, and desiccant-free conditions. researchgate.net This process involves the reaction of primary benzyl (B1604629) or aryl amines with aromatic aldehydes or ketones and 2-mercaptoacetic acid, which acts as both a reagent and a self-catalyst. researchgate.net These reactions proceed in short times and provide good yields of the desired products. researchgate.net This methodology offers a significant advantage by minimizing waste and avoiding the use of potentially hazardous solvents. nih.govresearchgate.net

Spectroscopic Characterization Methodologies for Synthesized Compounds

The structural elucidation of newly synthesized compounds is a critical step in chemical research. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, is typically employed to confirm the structures of this compound and its derivatives. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules.

¹H NMR: Proton NMR provides information about the number of different types of protons and their chemical environments. For example, in the ¹H-NMR spectrum of (Z)-5-((1-Benzyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one, a key derivative, a singlet observed at δ 13.58 ppm is attributed to the NH proton of the thioxothiazolidinone ring. mdpi.com Aromatic protons typically appear in the range of δ 7.20-8.11 ppm, while the methylene protons of the benzyl group are observed as a singlet at δ 5.60 ppm. mdpi.com

¹³C NMR: Carbon-13 NMR is used to determine the types of carbon atoms present in a molecule. In the ¹³C-NMR spectrum of the aforementioned indole (B1671886) derivative, the characteristic signals for the thiocarbonyl (C=S) and carbonyl (C=O) groups appear at δ 194.6 ppm and δ 169.1 ppm, respectively. mdpi.com The carbon atoms of the butyl chain in this compound would also give rise to distinct signals in the aliphatic region of the spectrum.

2D NMR: Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons, providing unambiguous structural assignments, especially for complex molecules. nih.govmdpi.com These experiments are crucial for confirming the regiochemistry and stereochemistry of the synthesized compounds. nih.govmdpi.com

Below is a table summarizing the characteristic NMR data for a derivative of this compound.

| Compound | Spectroscopy | Chemical Shift (δ ppm) | Assignment |

| (Z)-5-((1-Benzyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one mdpi.com | ¹H NMR (DMSO-d₆) | 13.58 (s, 1H) | NH |

| 8.11 (s, 1H), 7.97 (dd, 1H), 7.91 (s, 1H), 7.57 (dd, 1H), 7.36–7.20 (m, 7H) | Ar-H | ||

| 5.60 (s, 2H) | PhCH₂ | ||

| ¹³C NMR (DMSO-d₆) | 194.6 | C=S | |

| 169.1 | C=O | ||

| 136.9, 136.1, 127.5, 118.8, 110.5 | Cquat | ||

| 132.7, 128.7 (2C), 127.7, 127.3 (2C), 123.8, 123.4, 121.7, 118.5, 111.4 | CH | ||

| 49.8 | CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound derivatives, key absorption bands are observed for the carbonyl (C=O) and thiocarbonyl (C=S) groups. For instance, in 5-[4-(tert-Butyl)cyclohexylidene]-2-thioxothiazolidin-4-one, the C=O stretching vibration appears at 1682 cm⁻¹. mdpi.com The N-H stretching vibration in related compounds is typically observed around 3140 cm⁻¹. mdpi.com The C=C stretching vibration for derivatives with an exocyclic double bond is found near 1614 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are generally seen in the region of 3100-3000 cm⁻¹. scielo.org.za

The table below presents typical IR absorption data for a derivative of this compound.

| Compound | Functional Group | Vibrational Frequency (cm⁻¹) |

| 5-[4-(tert-Butyl)cyclohexylidene]-2-thioxothiazolidin-4-one mdpi.com | N-H | 3140, 3034 |

| C=O | 1682 | |

| C=C | 1614 | |

| (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one mdpi.com | C=O | 1700 |

| C=C | 1590 | |

| NO₂ | 1509, 1327 | |

| C=S | 1217 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of 5-[4-(tert-Butyl)cyclohexylidene]-2-thioxothiazolidin-4-one in acetone (B3395972) shows three maximum absorption bands at 335 nm, 276 nm, and 226 nm. mdpi.com These absorptions are characteristic of the electronic transitions within the chromophoric system of the molecule. The position and intensity of these bands can be influenced by the substitution pattern on the thiazolidinone ring and the solvent used. mdpi.comresearchgate.net

The following table summarizes the UV-Vis absorption data for a derivative of this compound.

| Compound | Solvent | λmax (nm) |

| 5-[4-(tert-Butyl)cyclohexylidene]-2-thioxothiazolidin-4-one mdpi.com | Acetone | 335, 276, 226 |

Mass Spectrometry (LC-MS, HRMS)

Mass spectrometry serves as a cornerstone analytical technique for the structural elucidation and confirmation of synthesized organic molecules, including this compound and its derivatives. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable for verifying the molecular weight and elemental composition of these compounds.

In the analysis of this compound, HRMS provides the high-accuracy mass measurement necessary to confirm its elemental formula, C₇H₁₁NOS₂. The monoisotopic mass is a critical data point derived from these measurements. Typically, analysis is conducted in positive ionization mode, where the molecule is protonated or forms adducts with ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺). The detection of the protonated molecular ion ([M+H]⁺) is a common and definitive indicator of the compound's molecular weight. uni.lunist.gov

Predicted high-resolution mass spectrometry data for the parent compound, this compound, highlights the expected mass-to-charge ratios (m/z) for various adducts that are crucial for its identification.

Interactive Table 1: Predicted HRMS Data for this compound Source: PubChemLite. nist.gov

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₇H₁₁NOS₂ | 189.02766 |

| [M+H]⁺ | C₇H₁₂NOS₂ | 190.03549 |

| [M+Na]⁺ | C₇H₁₁NNaOS₂ | 212.01743 |

| [M+K]⁺ | C₇H₁₁KNOS₂ | 227.99137 |

| [M+NH₄]⁺ | C₇H₁₅N₂OS₂ | 207.06203 |

LC-MS is particularly valuable for analyzing the purity of synthetic products and for identifying derivatives. For instance, in the synthesis of 5-[4-(tert-Butyl)cyclohexylidene]-2-thioxothiazolidin-4-one, a derivative of the core rhodanine structure, LC-MS was used to confirm the formation of the target compound by identifying its protonated molecular ion [M+H]⁺ at an m/z value of 270.0. uni.lu This demonstrates the routine application of LC-MS in verifying the outcomes of synthetic modifications on the 2-thioxothiazolidin-4-one scaffold.

While detailed experimental fragmentation data for this compound is not extensively published, the fragmentation pathways can be inferred from the principles of mass spectrometry and data available for analogous structures. The fragmentation of N-substituted rhodanines is influenced by the nature of the substituent at the N-3 position and the stability of the resulting fragments.

Key fragmentation patterns expected for this compound would likely involve the N-butyl group and the thiazolidinone ring:

Cleavage of the N-C bond: Loss of the butyl group (C₄H₉•, 57 Da) or butene (C₄H₈, 56 Da) through hydrogen rearrangement.

Ring Fragmentation: The thiazolidinone ring can undergo cleavage, leading to characteristic neutral losses such as carbon monoxide (CO, 28 Da), a sulfur atom (S, 32 Da), or carbon monosulfide (CS, 44 Da).

McLafferty-type Rearrangement: The N-butyl chain allows for a potential McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral butene molecule.

Analysis of related compounds, such as 3-phenyl-2-thioxo-4-thiazolidinone, under electron ionization reveals fragmentation dominated by the substituent on the nitrogen atom, further supporting the expectation that the butyl group would be central to the fragmentation pattern of the target compound.

Chemical Reactivity and Derivatization Strategies of the Thioxothiazolidin 4 One Core

Reactivity of the Thioxothiazolidin-4-one Ring System

The thioxothiazolidin-4-one ring, the core of 3-Butyl-2-thioxothiazolidin-4-one, is a five-membered heterocycle characterized by its unique arrangement of functional groups. This structure imparts a distinct reactivity profile that is central to its utility as a scaffold in drug discovery. researchgate.netresearchgate.net The ring system is susceptible to various chemical transformations, enabling the synthesis of a wide range of derivatives. researchgate.net

Reactivity at Positions 3 and 5 of the Rhodanine (B49660) Ring

The rhodanine ring, the parent structure of this compound, exhibits notable reactivity at two key positions: the nitrogen atom at position 3 (N-3) and the methylene (B1212753) group at position 5 (C-5). nih.gov The presence of a butyl group at the N-3 position in this compound is a result of the inherent reactivity of this nitrogen, which can be readily alkylated or arylated. mazums.ac.irnih.gov

The C-5 position is particularly reactive due to the acidity of its methylene protons, which are flanked by the carbonyl and thiocarbonyl groups. This acidity facilitates a variety of condensation reactions, most notably the Knoevenagel condensation, with aldehydes and ketones. mdpi.com This reaction is a cornerstone for introducing diverse substituents at the C-5 position, significantly influencing the biological activity of the resulting compounds. nih.gov The nature of the substituent at both the N-3 and C-5 positions has been shown to correlate with the pharmacological properties of the rhodanine derivative. mazums.ac.ir

Role of the Carbonyl and Thiocarbonyl Groups in Reactivity

The carbonyl (C=O) and thiocarbonyl (C=S) groups are fundamental to the chemical behavior of the thioxothiazolidin-4-one ring. The thiocarbonyl group, in particular, is a key functional handle. It is generally more reactive than its carbonyl counterpart due to the lower dissociation energy of the C=S double bond compared to the C=O bond. caltech.edu This enhanced reactivity allows for selective transformations, such as thionation reactions using reagents like Lawesson's reagent to convert the carbonyl group to a second thiocarbonyl group, although the carbonyl group in thiazolidin-4-ones is often observed to be highly unreactive. nih.govacs.org

The electron-withdrawing nature of both the carbonyl and thiocarbonyl groups contributes to the acidity of the C-5 methylene protons, as previously mentioned. mdpi.com Furthermore, the thiocarbonyl group can act as a Lewis donor, forming adducts with molecules like diiodine, which can influence the molecular organization and electronic properties of the compound. rsc.org The thiocarbonyl group's reactivity also extends to its participation in cycloaddition reactions and as a precursor for the synthesis of other sulfur-containing heterocycles. caltech.edu

Derivatization for Scaffold Modification

The inherent reactivity of the thioxothiazolidin-4-one core provides a platform for extensive derivatization, allowing for the fine-tuning of its physicochemical and biological properties.

Introduction of Substituents at the Nitrogen Atom

The nitrogen atom at the N-3 position is a primary site for modification. A variety of substituents can be introduced at this position through several synthetic strategies. One common method involves the reaction of a primary amine, such as butylamine, with carbon disulfide and an appropriate haloacetic acid derivative in a one-pot synthesis. nih.govresearchgate.net This approach allows for the direct incorporation of diverse alkyl and aryl groups at the N-3 position. The nature of the N-3 substituent can significantly impact the molecule's lipophilicity and, consequently, its permeability across cell membranes, which can enhance its biological activity. nih.gov For instance, the introduction of lipophilic groups at the N-3 position has been shown to improve the anticancer activity of some rhodanine derivatives. nih.gov

| Starting Materials | Reagents | Product | Reference |

| Primary Amine, Carbon Disulfide, Chloroacetic Acid | Base | N-substituted rhodanine | researchgate.net |

| Primary Amine, Carbon Disulfide, Methyl (2-chloroacetyl)carbamate | Base | N-substituted rhodanine | nih.gov |

Side-Chain Functionalization (e.g., Butyl Chain modifications)

While the primary focus of derivatization is often on the rhodanine ring itself, modification of the N-3 side-chain, such as the butyl group in this compound, offers another avenue for structural diversification. The length and branching of the alkyl side chain can influence the molecule's physical properties, including its solubility and crystallinity. mdpi.com For example, in the context of organic solar cells, varying the alkyl side chains on rhodanine-based molecules has been shown to affect material properties and device performance. mdpi.com In a biological context, altering the side chain can impact how the molecule interacts with its target, potentially leading to improved efficacy or selectivity. nih.gov Functional groups can be introduced onto the butyl chain through standard organic transformations, provided they are compatible with the rhodanine core.

Ring Fusion and Hybrid Molecule Design

To explore new chemical space and create molecules with novel biological activities, the thioxothiazolidin-4-one ring can be fused with other heterocyclic systems or incorporated into hybrid molecules. nih.govnih.gov This strategy aims to combine the pharmacophoric features of different scaffolds to generate compounds with enhanced or synergistic effects. For instance, rhodanine-thiazole hybrids have been synthesized and investigated for their potential antidiabetic properties. nih.govnih.gov Similarly, neocryptolepine–rhodanine hybrids have been developed as potential antiproliferative agents. mdpi.com These hybrid molecules are often synthesized by linking the rhodanine moiety to another heterocyclic core through a suitable linker, which can be achieved via reactions at the N-3 or C-5 positions. mdpi.com Another approach involves the glycosylation of the rhodanine N-3 position to create hybrid nucleosides with potential anticancer and antiviral activities. acs.org

| Hybrid Molecule Type | Synthetic Strategy | Potential Application | Reference |

| Rhodanine-Thiazole Hybrids | Connection via an imine linkage | Antidiabetic agents | nih.govnih.gov |

| Neocryptolepine–Rhodanine Hybrids | Condensation and nucleophilic aromatic substitution | Antiproliferative agents | mdpi.com |

| N-Rhodanine Glycosides | Glycosylation at the N-3 position | Anticancer and antiviral agents | acs.org |

Structure Activity Relationship Sar and Mechanistic Elucidation of Biological Activities

General Principles of Thioxothiazolidinone SAR

The biological activity of thioxothiazolidinone derivatives is intricately linked to their molecular architecture. Key determinants of their pharmacological profile include the nature and placement of substituents and the conformational flexibility of the heterocyclic core. researchgate.netnih.gov

Impact of Substituent Nature and Position on Biological Potency

The type and position of chemical groups attached to the thioxothiazolidinone ring system are critical in modulating biological activity. For instance, in the context of antioxidant activity, the substitution of a cyclohexyl group at position 4 with a 4-hydroxyphenyl substituent has been shown to significantly enhance the inhibitory activity of lipid peroxidation. nih.gov Furthermore, the absence of a substituent at the R1 position can maximize this antioxidant effect. nih.gov

In the realm of anticancer activity, the introduction of a 5-nitrofuran-2-yl substituent has demonstrated promising effects against breast cancer cell lines. nih.gov Conversely, adding a quinazoline (B50416) moiety at position 3 of the thiazolidin-4-one ring has been found to decrease cytotoxic activity against certain lung and breast cancer cell lines. nih.gov For cholinesterase inhibition, SAR studies have indicated that derivatives with a nitrobenzylidene or a 3,5-dihalogenosalicylidene scaffold exhibit favorable inhibitory potential. nih.gov

| Substituent/Modification | Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 4-Hydroxyphenyl | 4 | Increased antioxidant activity | nih.gov |

| No substituent | R1 | Maximized antioxidant activity | nih.gov |

| 5-Nitrofuranyl-2-yl | - | Promising anti-breast cancer activity | nih.gov |

| Quinazoline moiety | 3 | Decreased cytotoxic activity | nih.gov |

| Nitrobenzylidene | - | Favorable cholinesterase inhibition | nih.gov |

| 3,5-Dihalogenosalicylidene | - | Favorable cholinesterase inhibition | nih.gov |

Role of Core Structure Flexibility and Conformation

The flexibility and conformation of the thioxothiazolidinone core are significant for its interaction with biological targets. The ability of the ring to adopt specific three-dimensional arrangements allows it to fit into the active sites of enzymes and receptors. Molecular docking studies have been instrumental in visualizing these interactions. For instance, in the inhibition of the NLRP3 inflammasome, a key player in inflammatory diseases, the 4-oxo-2-thioxo-thiazolidinone scaffold has been identified as a selective and direct inhibitor. nih.gov The optimization of these derivatives, guided by cellular SAR, has led to the discovery of potent inhibitors, highlighting the importance of the core structure in dictating inhibitory activity. nih.gov

Mechanistic Investigations of Enzyme Modulation

Thioxothiazolidinone derivatives exert their biological effects by modulating the activity of various enzymes. The following sections explore the mechanisms behind their action on key enzymes.

Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) Agonism Mechanisms

Thiazolidinediones (TZDs), a class of compounds that includes the 2,4-dione analogue of the thioxothiazolidinone core, are well-known synthetic agonists of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). nih.govnih.gov PPAR-γ is a nuclear receptor that plays a crucial role in regulating fatty acid metabolism, adipogenesis, and insulin (B600854) sensitivity. nih.gov

The activation of PPAR-γ by TZD agonists is a multi-step process. Upon binding to the ligand-binding domain (LBD) of PPAR-γ, the agonist induces a conformational change in the receptor. nih.gov This change facilitates the dissociation of corepressor complexes and the recruitment of coactivator proteins. nih.gov The resulting PPAR-γ-coactivator complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription. frontiersin.org This genomic action is the primary mechanism by which TZDs exert their insulin-sensitizing effects. nih.govfrontiersin.org

While the primary mechanism is genomic, some studies suggest that TZDs can also have non-genomic, receptor-independent effects, potentially by directly influencing mitochondrial function. nih.gov Partial agonists of PPAR-γ have also been developed, which induce different conformational changes in the receptor compared to full agonists, leading to a more selective modulation of gene expression and potentially a better side-effect profile. nih.govmdpi.com

| Agonist Type | Mechanism of Action | Outcome | Reference |

|---|---|---|---|

| Full Agonist (e.g., TZDs) | Binds to LBD, induces conformational change, recruits coactivators, binds to PPREs | Broad modulation of target gene transcription, insulin sensitization | nih.govfrontiersin.org |

| Partial Agonist | Induces a different conformational change in the LBD compared to full agonists | Selective modulation of gene expression, potentially fewer side effects | nih.govmdpi.com |

Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase (AChE))

Certain derivatives of 2-thioxothiazolidin-4-one have been identified as inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), and their inhibition can lead to increased acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease. semanticscholar.orgnih.gov

Studies have shown that 3-amino-2-thioxothiazolidin-4-one derivatives can act as dual inhibitors of both AChE and BChE. nih.gov Kinetic analysis has revealed that the inhibition of AChE by these compounds is typically noncompetitive, while the inhibition of BChE follows a mixed-type pattern. nih.gov Molecular docking simulations have provided insights into the binding modes of these inhibitors within the active sites of the enzymes, suggesting that different binding modes are responsible for the inhibition of each enzyme. nih.gov The SAR for this activity points towards the favorability of nitrobenzylidene and 3,5-dihalogenosalicylidene scaffolds for potent inhibition. nih.gov

Anti-tyrosinase Mechanisms

Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. nih.govresearchgate.net The inhibition of tyrosinase is a major strategy for developing skin-whitening agents and treatments for hyperpigmentation disorders. nih.govmedchemexpress.com

Thioxothiazolidinone derivatives have shown potential as tyrosinase inhibitors. For example, (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) has been identified as a potent tyrosinase inhibitor with a greater binding affinity and inhibitory effect than the well-known inhibitor, kojic acid. nih.gov In silico docking simulations have indicated that 5-HMT binds to the catalytic site of tyrosinase with a different conformation than kojic acid. nih.gov The mechanism of inhibition can be competitive, where the inhibitor competes with the substrate for binding to the active site. nih.gov The presence of hydroxyl groups on a phenyl ring attached to the core structure appears to be important for potent tyrosinase inhibition. nih.gov

Other Enzyme Inhibition Profiles (e.g., Protein Kinases, Hydrolases, Reductases, Viral Proteases, Carbonic Anhydrase)

The 2-thioxothiazolidin-4-one core, a key feature of 3-Butyl-2-thioxothiazolidin-4-one, is a versatile scaffold that has been explored for its inhibitory activity against a wide range of enzymes.

Protein Kinases: Derivatives of 2-thioxothiazolidin-4-one have been identified as potent pan-PIM kinase inhibitors, with some optimized compounds showing IC50 values in the single-digit nanomolar range against all three PIM kinase isoforms. nih.gov These kinases are crucial in regulating cell survival, proliferation, and apoptosis, making them attractive targets in cancer therapy.

Hydrolases: Thiazolidin-4-one derivatives have demonstrated inhibitory effects on various hydrolases. For instance, certain 3-amino-2-thioxothiazolidin-4-one derivatives have been shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values as low as 13.15 μM. nih.gov Additionally, structurally related thioxothiazolidinyl-acetamides have exhibited significant urease inhibition, with one of the most active compounds, N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide, displaying an IC50 value of 1.473 µM. nih.gov

Reductases: The rhodanine (B49660) scaffold, which is chemically synonymous with 2-thioxothiazolidin-4-one, has been the focus of studies on aldose reductase (AR) inhibitors. nih.govnih.gov Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications. Certain rhodanine-3-acetamide derivatives have shown potent inhibition of aldose reductase, with the most active compound exhibiting an IC50 of 0.12 ± 0.01 µM. nih.gov Molecular docking studies suggest that the rhodanine ring plays a crucial role in binding to the active site of the enzyme. nih.gov

Viral Proteases: In the context of viral diseases, thiazolidinone derivatives have emerged as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. unica.itnih.gov Some of these derivatives exhibit inhibitory activity in the low micromolar range, with the thiazolidinone core thought to mimic the Gln amino acid of the natural substrate. unica.itnih.gov

Carbonic Anhydrase: The inhibitory potential of rhodanine derivatives has also been investigated against carbonic anhydrase (CA) isoforms. researchgate.net Certain derivatives have shown potent inhibition of human CA isoforms II and IX, with Ki values in the low micromolar range. researchgate.net These enzymes are involved in various physiological processes, and their inhibition has therapeutic implications. nih.govrsc.org

Table 1: Enzyme Inhibition by this compound and Related Derivatives

| Enzyme Class | Specific Enzyme | Compound Type | IC50/Ki Value |

|---|---|---|---|

| Protein Kinase | PIM-1 Kinase | Rhodanine derivative | Single-digit nM |

| Hydrolase | Acetylcholinesterase (AChE) | 3-amino-2-thioxothiazolidin-4-one derivative | From 13.15 μM |

| Butyrylcholinesterase (BChE) | 3-amino-2-thioxothiazolidin-4-one derivative | From 13.15 μM | |

| Urease | N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide | 1.473 µM | |

| Reductase | Aldose Reductase (ALR1) | Rhodanine-3-acetamide derivative | 0.12 ± 0.01 µM |

| Viral Protease | SARS-CoV-2 Main Protease (Mpro) | Thiazolidinone derivative | Low µM range |

| Carbonic Anhydrase | Carbonic Anhydrase II (hCA II) | Rhodanine-benzylidene derivative | Ki = 9.8 µM |

| Carbonic Anhydrase IX (hCA IX) | Rhodanine-N-carboxylate derivative | Potent inhibition |

Mechanisms of Antimicrobial Action

The antimicrobial properties of this compound and its analogs are attributed to several distinct mechanisms of action at the molecular level.

Inhibition of Bacterial Cell Wall Synthesis (e.g., MurB)

A significant mechanism underlying the antibacterial activity of thiazolidin-4-one derivatives is the inhibition of peptidoglycan biosynthesis, a crucial process for maintaining the integrity of the bacterial cell wall. Specifically, these compounds have been identified as inhibitors of the enzyme MurB (UDP-N-acetylenolpyruvylglucosamine reductase). Mur ligases, including MurB, are involved in the cytoplasmic steps of peptidoglycan synthesis and are considered viable targets for the development of new antibacterial drugs. nih.gov By inhibiting MurB, these compounds disrupt the formation of the bacterial cell wall, leading to cell lysis and death.

DNA Gyrase Inhibition

Another important target for the antimicrobial action of this class of compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription. nih.gov Rhodanine derivatives have been shown to inhibit the supercoiling activity of DNA gyrase. researchgate.net For instance, one of the most potent rhodanine derivatives against Mycobacterium tuberculosis InhA also demonstrated significant inhibition of DNA Gyrase B with an IC50 of 10 nM. researchgate.net The mechanism is believed to involve the stabilization of the enzyme-DNA cleavage complex, which leads to DNA breaks. nih.gov

Table 2: DNA Gyrase Inhibition by Rhodanine Derivatives

| Organism | Enzyme | Compound Type | IC50 Value |

|---|---|---|---|

| Escherichia coli | DNA Gyrase | Quinolone-thiazole hybrid | 11.5 µM |

| Staphylococcus aureus | DNA Gyrase | 2-sulfoether-4-quinolone | 0.71 µg/mL |

| Escherichia coli | DNA Gyrase | Fluoroquinolone-amino acid conjugate | 3.25 µM |

| Mycobacterium tuberculosis | DNA Gyrase B | Rhodanine derivative | 10 nM |

General Antibacterial and Antifungal Modalities

Derivatives of 2-thioxothiazolidin-4-one have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The versatility of the thiazolidin-4-one scaffold allows for modifications that can enhance its antimicrobial potency. The introduction of different substituents on the core ring structure can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its ability to penetrate microbial cell membranes and interact with intracellular targets.

Cellular and Molecular Targets in Biological Systems

The biological effects of this compound and its analogs are a direct consequence of their interactions with specific cellular and molecular targets.

Interactions with Specific Protein Targets and Receptors

The inhibitory activities of 2-thioxothiazolidin-4-one derivatives are rooted in their ability to bind to specific pockets within their target proteins. For example, in the case of SARS-CoV-2 main protease, the thiazolidinone core is proposed to act as a mimetic of the glutamine residue of the natural substrate, fitting into the S1 subsite of the enzyme's active center. unica.itnih.gov This interaction is often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues.

Similarly, in the inhibition of urease, molecular docking studies of thioxothiazolidinyl-acetamide derivatives have revealed specific binding modes within the enzyme's active site. nih.gov For aldose reductase, the rhodanine ring is critical for forming tight hydrogen bond networks with residues such as Val47 at the anionic binding site, while other parts of the molecule can engage in π-π stacking interactions. nih.gov

The ability of the this compound scaffold to be chemically modified allows for the fine-tuning of its interactions with a diverse array of protein targets, highlighting its potential as a lead structure in drug discovery.

Modulation of Cellular Signaling Pathways

Thiazolidin-4-one derivatives are recognized for their ability to interact with and modulate various cellular signaling pathways, which are fundamental to cellular processes like growth, differentiation, and apoptosis. scbt.comnih.gov The specific effect of these compounds is often dictated by the nature of the substituents on the thiazolidin-4-one core. nih.gov

Pharmacological modulation of key signaling pathways such as Hedgehog, TGF-β, Wnt, and Notch is a critical area of research for therapeutic interventions. nih.gov Small molecules, including derivatives of the thiazolidin-4-one family, are being explored for their potential to precisely target these pathways. nih.gov For instance, certain inhibitors selectively target components like specific GTPases or kinases, thereby altering downstream signaling cascades. scbt.com This can lead to significant changes in cellular behavior, including cytoskeletal dynamics and motility. scbt.com While direct evidence for this compound is not available, the structural motif suggests potential interactions with signaling proteins, a hypothesis that warrants further investigation.

Role in Antioxidant Mechanisms (e.g., Reduction of Reactive Oxygen Species (ROS) and Peroxynitrite (ONOO–))

An excess of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as peroxynitrite (ONOO–), leads to oxidative stress, a condition implicated in numerous chronic diseases. nih.gov Antioxidants mitigate this damage by neutralizing these reactive species. The thiazolidin-4-one scaffold is a prominent feature in many compounds designed for their antioxidant properties. mdpi.com

The antioxidant activity of thiazolidin-4-one derivatives is closely linked to their chemical structure, particularly the substituents on the core ring. mdpi.com Studies on various derivatives have shown that the presence of phenolic fragments or other specific functional groups can significantly enhance their radical scavenging capabilities. mdpi.com These compounds can reduce ROS levels and protect cellular macromolecules like DNA, lipids, and proteins from oxidative damage. mdpi.com

Peroxynitrite, formed from the reaction of nitric oxide and superoxide, is a potent oxidant that can cause significant cellular damage. nih.govmdpi.com The ability to scavenge or inhibit the formation of peroxynitrite is a key therapeutic target. mdpi.com Thiol-containing compounds, in particular, have been shown to be effective in reducing peroxynitrite-induced oxidation. nih.gov Given that this compound contains a thiol-like thione group, it is plausible that it could participate in antioxidant defense mechanisms, although experimental verification is required.

Research on related benzothiazole (B30560) derivatives has shown that certain substituents can confer direct ROS scavenging activity. nih.gov For example, 6-trifluoromethoxy-2-thioxobenzothiazole derivatives have demonstrated the ability to attenuate neuronal injury by scavenging ROS. nih.gov

The following table summarizes the antioxidant activities of various thiazolidin-4-one derivatives as reported in the literature, highlighting the influence of different substituents.

| Compound Derivative Class | Substituents | Observed Antioxidant Activity |

| Thiazole (B1198619) and Thiazolidinone Derivatives | Phenolic Fragments | High radical scavenging activity, reduction of ROS levels. mdpi.com |

| 6-trifluoromethoxy-2-thioxobenzothiazolederivatives | Various alkyl and aryl groups | Direct reactive oxygen species (ROS) scavenging activity. nih.gov |

Computational and Theoretical Studies in 3 Butyl 2 Thioxothiazolidin 4 One Research

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques that simulate the interaction between a small molecule (ligand) and a biological target, typically a protein. These methods are crucial for predicting how a drug candidate might bind to its intended receptor, a key factor in its efficacy.

Prediction of Ligand-Target Binding Interactions

Molecular docking studies are instrumental in predicting the binding orientation and conformation of a ligand within the active site of a target protein. For derivatives of 2-thioxothiazolidin-4-one, these studies have been pivotal in identifying key interactions that govern their biological activity. For instance, docking studies have been employed to understand the binding of these compounds to various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in Alzheimer's disease. nih.govresearchgate.net

These studies often reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. For example, research on 3-aryl-5-(1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-ones has utilized molecular docking to elucidate their probable binding modes within bacterial and fungal molecular targets, providing a rationale for their observed antimicrobial activity. nih.gov The insights gained from these predictions are invaluable for the structure-based design of more potent and selective inhibitors.

Binding Affinity and Docking Score Estimation

A critical aspect of molecular docking is the estimation of binding affinity, often represented by a docking score. This score is a numerical value that predicts the strength of the interaction between the ligand and the target. nih.gov A lower (more negative) docking score generally indicates a more favorable binding interaction.

In the study of 2-thioxothiazolidin-4-one derivatives as cytotoxic agents, molecular docking was used to compare the binding of synthesized compounds to the epidermal growth factor receptor (EGFR). The docking scores, which ranged from -6.0 to -3.10, provided a quantitative measure of their potential inhibitory activity. researchgate.net Similarly, for derivatives of 3-amino-2-thioxothiazolidin-4-one targeting cholinesterases, molecular docking provided insights into their binding modes and helped to rationalize their inhibitory concentrations (IC50 values). nih.gov It is important to note that while docking scores are a useful predictive tool, they are an estimation and experimental validation is crucial.

| Derivative Class | Target | Docking Score Range | Key Findings |

| 2-Thioxothiazolidin-4-one Analogs | Epidermal Growth Factor Receptor (EGFR) | -6.0 to -3.10 | Provided a quantitative measure of potential cytotoxic activity. researchgate.net |

| 3-Amino-2-thioxothiazolidin-4-one Derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Not explicitly stated in provided text, but used to rationalize IC50 values. | Elucidated binding modes and supported structure-activity relationships. nih.gov |

| (E)-3-((3-(benzyloxy)-4-methoxybenzylidene)amino)-2-thioxothiazolidin-4-one (3c) | Acetylcholinesterase (AChE) | -10.572 kcal/mol | Displayed the highest inhibitory activity among the synthesized derivatives. researchgate.net |

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic properties of molecules. These calculations are fundamental in predicting a molecule's reactivity, stability, and spectroscopic properties, which are all critical for drug design and development.

Electronic Structure Analysis (Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that describe the outermost electrons of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.govyoutube.comyoutube.com

For derivatives of 2-thioxothiazolidin-4-one, DFT calculations at levels such as B3LYP/6-31G(d,p) have been used to determine these frontier molecular orbital energies. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized, which can be a desirable trait for a drug molecule that needs to interact with a biological target. nih.gov Studies have shown that for some thiazolidine (B150603) derivatives, the HOMO is often concentrated on the thiazolidine and phenyl rings, while the LUMO is shifted towards electron-accepting groups. researchgate.net This information is vital for understanding charge transfer interactions within the molecule and with its biological target.

| Parameter | Significance | Application in 3-Butyl-2-thioxothiazolidin-4-one Research |

| HOMO Energy | Electron-donating ability | Predicts the molecule's capacity to interact with electron-deficient sites on a biological target. researchgate.net |

| LUMO Energy | Electron-accepting ability | Predicts the molecule's capacity to interact with electron-rich sites on a biological target. researchgate.net |

| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap suggests higher reactivity and potential for stronger interactions with the target. researchgate.netnih.gov |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. researchgate.netrsc.org It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. The MEP is color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For 2-thioxothiazolidin-4-one derivatives, MEP analysis helps to identify the sites that are most likely to be involved in intermolecular interactions, such as hydrogen bonding with a receptor. researchgate.net By pinpointing the electron-rich and electron-poor regions, researchers can better understand how these molecules will orient themselves within a binding pocket and which functional groups are critical for biological activity.

Reactivity Descriptors and Chemical Hardness

From the HOMO and LUMO energies derived from DFT calculations, various global reactivity descriptors can be calculated. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). Chemical hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. A "soft" molecule has a small HOMO-LUMO gap and is more reactive, while a "hard" molecule has a large gap and is less reactive.

These descriptors provide a quantitative framework for understanding the reactivity of this compound and its analogs. For instance, a higher electrophilicity index suggests a greater capacity to accept electrons, which can be important for certain types of biological interactions. By calculating these parameters, scientists can fine-tune the electronic properties of the thiazolidinone scaffold to optimize its interaction with a specific biological target. researchgate.net

Prediction of Spectroscopic Properties (NMR, UV-Vis)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for the structural elucidation of newly synthesized compounds and for understanding their electronic properties.

Density Functional Theory (DFT) is a commonly employed method for these predictions. For instance, the optimized structure of a thiazolidinone derivative was predicted using the DFT/B3LYP method with the 6-311++G(d,p) basis set. researchgate.net The theoretical vibrational modes were found to be consistent with the experimental FT-IR spectrum. researchgate.net Furthermore, simulated ¹H and ¹³C NMR chemical shifts have shown good agreement with experimental data, with deviations as low as 0.5113 ppm for ¹H and 3.816 ppm for ¹³C. researchgate.net Such accurate predictions aid in the unambiguous assignment of experimental signals.

UV-Vis spectra, which provide information about electronic transitions within a molecule, can also be simulated. Theoretical calculations for a thiazolidinone derivative indicated the presence of n → π* and π → π* transitions. researchgate.net These theoretical findings are often corroborated by experimental measurements and can be further understood through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

| Method | Basis Set | Property | Predicted Value | Experimental Correlation | Reference |

|---|---|---|---|---|---|

| DFT/B3LYP | 6-311++G(d,p) | ¹H NMR Deviation | 0.5113 ppm | Good | researchgate.net |

| DFT/B3LYP | 6-311++G(d,p) | ¹³C NMR Deviation | 3.816 ppm | Good | researchgate.net |

| TD-DFT | Not Specified | Electronic Transitions | n → π* and π → π* | Confirmed by experiment | researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes, stability, and flexibility of molecules and their complexes with biological macromolecules over time.

Conformational Dynamics of Ligand-Protein Complexes

MD simulations are particularly useful for investigating the behavior of this compound derivatives when bound to a protein target. These simulations can reveal the key interactions that stabilize the ligand-protein complex and how these interactions evolve over the simulation time. For example, MD simulations have been used to study the binding of 2-thioxothiazolidin-4-one derivatives to the gp41 protein of HIV-1. nih.gov Such studies can elucidate the conformational changes that occur upon ligand binding and identify the most stable binding modes.

Stability and Flexibility of Molecular Interactions

By analyzing the trajectories from MD simulations, researchers can assess the stability of a compound within a protein's binding site and the flexibility of both the ligand and the protein. nih.gov Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics used to quantify stability and flexibility, respectively. These analyses help to understand which parts of the molecule are rigid and which are more flexible, providing insights that can inform the design of more effective inhibitors. For instance, simulations of thiazolidine-based inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) have provided detailed information on the molecular interactions and structural features crucial for their inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Correlation of Molecular Descriptors with Biological Activity

QSAR models are built by correlating various molecular descriptors with the observed biological activity of a set of compounds. These descriptors can be physicochemical (e.g., logP, dipole moment), electronic (e.g., atomic charges), or topological in nature. dovepress.com For a series of xanthone (B1684191) derivatives, a QSAR study revealed that the net atomic charges at specific carbon atoms (qC1, qC2, qC3), dipole moment, and logP were significant contributors to their cytotoxic activity. dovepress.com The resulting QSAR model showed a strong correlation between the predicted and observed activities, with a correlation coefficient (R²) of 0.951. dovepress.com

| Compound Series | Key Descriptors | Correlation Coefficient (R²) | Reference |

|---|---|---|---|

| Xanthone Derivatives | qC1, qC2, qC3, Dipole Moment, logP | 0.951 | dovepress.com |

Predictive Modeling for Novel Analog Design

A well-validated QSAR model can be used to predict the biological activity of new, untested analogs of this compound. This predictive capability is a powerful tool in drug discovery, as it allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and experimental testing. By understanding which molecular properties are most influential for activity, chemists can rationally design novel analogs with improved potency and other desirable characteristics. For example, 3D-QSAR studies on tricyclic oxazolidinones have provided valuable insights for designing better antibacterial agents. nih.gov

Advanced Applications of 3 Butyl 2 Thioxothiazolidin 4 One in Chemical Biology Research

Lead Compound Identification and Optimization

The rhodanine (B49660) core, exemplified by 3-Butyl-2-thioxothiazolidin-4-one, is widely recognized as a valuable starting point in drug design and discovery. researchgate.net The amenability of this scaffold to chemical modification allows for the systematic exploration of structure-activity relationships, a cornerstone of medicinal chemistry.

Efficient, one-pot synthesis methods have been developed to create a library of N-substituted rhodanines, including this compound, highlighting the scaffold's importance for generating lead candidates in drug design. researchgate.netmdpi.com A key aspect of its utility is in identifying novel molecules that can interact with specific biological targets. For instance, this compound has been identified in patent literature as a compound with potential binding capabilities to the RNA helicase DDX3, a protein implicated in viral infections and cancer. googleapis.com This initial finding positions the compound as a "hit" or lead structure that can be further developed into a more potent and selective therapeutic agent.

Once a lead compound like this compound is identified, the subsequent step involves creating analogs—molecules with slight structural modifications—to improve their properties. The primary goal is to enhance biological selectivity, ensuring the compound interacts strongly with the intended target while minimizing off-target effects.

For the rhodanine scaffold, modifications are readily achieved at several positions. The N-substituent, which is a butyl group in this case, can be easily varied. Research on the synthesis of the broader rhodanine class demonstrates the straightforward generation of derivatives with different alkyl or aryl groups at this position. mdpi.comsharif.edu This allows chemists to fine-tune the compound's steric and electronic properties to achieve better interaction with a target protein's binding pocket. While the rhodanine structure is a common starting point, specific and extensive studies detailing the optimization of this compound itself for enhanced selectivity are not widely documented in public literature. However, the chemical principles for creating such analogs are well-established within the field.

Scaffold hopping is a sophisticated strategy in medicinal chemistry where the core structure of a known active compound is replaced by a functionally equivalent but structurally different scaffold. This technique is used to discover new drug candidates with improved properties or to circumvent existing patents.

The this compound core, as a recognized bioactive scaffold, can serve as a reference point in such discovery pipelines. While direct examples of scaffold hopping originating from this specific compound are not detailed in the available literature, its well-defined structure and biological activity make it a candidate for computational and synthetic hopping strategies to identify novel chemotypes with similar biological functions.

Chemical Probes for Biological Target Elucidation

Beyond its potential as a drug candidate, this compound can be employed as a chemical probe—a small molecule tool used to study and understand biological systems. These probes are instrumental in validating the function of proteins and elucidating complex cellular pathways.

Target validation is the process of confirming that a specific biological molecule (the "target") is critically involved in a disease process and is a suitable point for therapeutic intervention. A chemical probe that can selectively modulate the target's function is a powerful tool for this purpose. The identification of this compound as a potential binder for the DDX3 helicase provides a clear example of its utility in this context. googleapis.com By using this compound or its optimized derivatives, researchers can study the cellular consequences of inhibiting DDX3 activity, thereby validating it as a potential target for antiviral or anticancer therapies.

Phenotypic screening involves testing large libraries of compounds for their ability to produce a desired change in a cell or organism's phenotype (e.g., stopping cancer cell growth) without prior knowledge of the drug's target. When a "hit" compound is identified, the next critical step is to determine its molecular target, a process known as target deconvolution. A compound like this compound, if identified in such a screen, could be chemically modified to create a probe (e.g., by adding a fluorescent tag or a reactive group) to help isolate and identify its binding partner within the cell.

Development of Functional Materials and Sensors

The applications of this compound extend beyond biology and into materials science, particularly in the development of organic electronics and fluorescent materials. researchgate.net In this context, the compound is valued for its specific electronic properties.

When connected to a central conjugated unit, this compound can function as an electron-accepting moiety in an Acceptor-Donor-Acceptor (A-D-A) type molecular structure. researchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.com This architecture facilitates a superior intramolecular charge transfer (ICT) effect, which is crucial for the functionality of certain organic semiconductors and fluorescent dyes. researchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.com This property allows for the tuning of the material's light absorption and emission characteristics, making it a valuable building block for creating novel fluorescent materials and sensors. researchgate.netrsc.org For example, its integration into larger molecular frameworks can enhance the transport efficiency of charge carriers, a key factor in the performance of organic photovoltaic devices. researchgate.netresearchgate.net

Application in Organic Electronics (e.g., Organic Solar Cells)

The compound this compound, also identified as RDN-34, has emerged as a significant building block in the development of materials for organic electronics, particularly in the fabrication of organic solar cells (OSCs). Its utility is most prominent in the design of small molecule donors with an Acceptor-Donor-Acceptor (A-D-A) architecture. mdpi.comresearchgate.net In this configuration, the this compound moiety functions as the electron-accepting (A) unit.

The inherent electron-accepting capacity of this compound is crucial for inducing a strong intramolecular charge transfer (ICT) effect within the molecule. mdpi.comresearchgate.netresearchgate.netresearchgate.net This ICT process is fundamental for enhancing the performance of organic solar cells as it facilitates the delocalization of the electron cloud, a desirable property for photovoltaic materials. mdpi.comresearchgate.net

Research has demonstrated that incorporating this compound into the molecular structure of donor materials can significantly influence their electronic and photovoltaic properties. For instance, its integration into A-D-A type structures has been a strategy to modulate the energy levels and absorption spectra of the resulting materials. mdpi.comresearchgate.net

The table below summarizes the photovoltaic performance of small molecule donors for organic solar cells that are structurally related to the application of thioxothiazolidinone derivatives.

| Donor Molecule | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| S1 | Y6 | - | - | - | - |

| S2 | Y6 | 0.75 | - | - | 3.00 |

| S3 | Y6 | 0.80 | 10.64 | 49.72 | 4.25 |

Data sourced from a study on A-D-A small molecule-based donors. mdpi.comresearchgate.net

Design of Selective Heavy Metal Ion Ligands and Sensors

Based on the conducted research, there is no specific information available regarding the application of this compound in the design of selective heavy metal ion ligands and sensors.

Interdisciplinary Research Paradigms

The versatility of this compound extends to interdisciplinary research areas, where it serves as a foundational component in the development of advanced materials.

Integration with Nanotechnology and Catalysis

The integration of this compound with nanotechnology and catalysis is primarily observed within the context of its application in organic solar cells, which itself is a field at the crossroads of these disciplines. The synthesis of novel donor molecules incorporating this compound often involves catalytic processes. nih.gov The resulting materials are then utilized in the fabrication of OSCs, which are nanoscale devices. While direct applications in other specific areas of nanotechnology or as a standalone catalyst were not identified in the research, its role in creating functional materials for energy conversion highlights its importance in these interdisciplinary paradigms.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Approaches for Complex Architectures

While established methods for synthesizing the thioxothiazolidinone core exist, future efforts will likely concentrate on creating more intricate and functionally diverse molecular architectures. The development of multi-component reactions (MCRs) stands out as a powerful strategy, enabling the efficient, one-pot assembly of complex molecules from three or more starting materials. nih.gov Research into novel sequences, such as the reaction of 1,4-cyclohexanedione (B43130) with thiosemicarbazide (B42300) and hydrazonoyl chlorides, has yielded complex bis-thiazole derivatives, demonstrating the potential of MCRs in this space. nih.gov

Future synthetic exploration could focus on:

Fused Heterocyclic Systems: Creating polycyclic structures by fusing the thioxothiazolidinone ring with other biologically active heterocycles like pyrazole, quinazolinone, or benzothiazole (B30560). nih.govresearchgate.netresearchgate.net This molecular hybridization approach aims to combine the therapeutic properties of different pharmacophores into a single molecule. nih.govnih.gov

Stereoselective Synthesis: Developing enantioselective synthetic routes to control the stereochemistry of chiral centers within the molecule, which is often crucial for specific biological target engagement.

Synthesis of Macrocycles and Bridged Compounds: Designing and synthesizing novel macrocyclic or bridged derivatives incorporating the 3-butyl-2-thioxothiazolidin-4-one scaffold to explore new chemical space and target protein-protein interactions.

Deeper Mechanistic Insights into Biological Modulation and Target Specificity

Although various derivatives of the 2-thioxothiazolidin-4-one scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, the precise molecular mechanisms often remain to be fully elucidated. nih.gov A significant future direction is the move beyond broad phenotypic screening to detailed mechanistic studies.

Key areas for investigation include:

Target Deconvolution: Identifying the specific protein targets (e.g., enzymes, receptors) with which these compounds interact. For instance, while some derivatives are known to inhibit enzymes like protein tyrosine kinases or cholinesterases, the full spectrum of targets is unknown. nih.govresearchgate.netnih.gov